molecular formula C14H10BrN3O2S B1673663 KKL-10

KKL-10

Cat. No.: B1673663
M. Wt: 364.22 g/mol
InChI Key: QKSDWSBGDVYRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KKL-10 is a small-molecule inhibitor of bacterial ribosome rescue, exhibiting broad-spectrum antimicrobial activity against bacteria. It is particularly effective against both attenuated and fully virulent strains of Francisella tularensis, a highly virulent bacterium .

Biochemical Analysis

Biochemical Properties

KKL-10 interacts with the ribosome, a complex molecular machine that synthesizes proteins in cells . It acts as a ribosome rescue inhibitor, disrupting the process of protein synthesis . The minimum inhibitory concentration (MIC) against F. tularensis strain LVS and Schu S4 are 0.12 and 0.48 μg/mL, respectively .

Cellular Effects

This compound has been found to arrest the intracellular growth of F. tularensis during all stages of infection . It does not affect macrophage viability or function . This compound produces cytotoxic effects of less than 5% at concentrations up to 17.5 μg/mL .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the ribosome rescue process . This process is critical for maintaining protein synthesis, especially under stress conditions. By inhibiting this process, this compound disrupts protein synthesis, leading to the arrest of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to arrest the growth of F. tularensis at all stages of infection This suggests that this compound has a stable effect over time

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KKL-10 involves the formation of a thiophene-2-carboxamide structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

KKL-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

KKL-10 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study ribosome rescue mechanisms.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Potential therapeutic agent for treating bacterial infections, especially those caused by .

    Industry: Used in the development of new antimicrobial agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KKL-10

This compound is unique due to its high specificity and broad-spectrum activity against both attenuated and fully virulent strains of Francisella tularensis. It exhibits minimal cytotoxicity to eukaryotic cells, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSDWSBGDVYRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.